molecular formula C4H9NO2 B042417 N,N-dimethylglycine CAS No. 1118-68-9

N,N-dimethylglycine

Cat. No. B042417
CAS RN: 1118-68-9
M. Wt: 103.12 g/mol
InChI Key: FFDGPVCHZBVARC-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMG can be synthesized from chloroacetic acid and dimethylamine under microwave irradiation. Optimal conditions include a material ratio of chloroacetic acid to dimethylamine of 1:3.0, microwave irradiation power of 500 W, a reaction temperature of 65℃, and a microwave irradiation time of 150 minutes, achieving a yield of 86.02% (Li Pi-gao, 2010).

Molecular Structure Analysis

The gas-phase structure of DMG has been extensively studied, revealing the presence of three conformers. The most stable conformer is stabilized by a bifurcated methyl-to-carbonyl weak intramolecular hydrogen bond, while the second-most stable conformer features a hydrogen bond between the hydroxyl group and the nitrogen atom. A third conformer exhibits a cis-carboxyl functional group. These structures underscore the flexibility and complex intramolecular interactions within DMG molecules (A. Lesarri et al., 2005).

Chemical Reactions and Properties

DMG participates in various chemical reactions, including its use as a ligand in palladium-catalyzed Heck reactions. It has been found to be a more powerful phosphine-free ligand than N,N-dimethylglycine, facilitating faster oxidative addition of an aryl halide to Pd, which is crucial for the Heck reaction to proceed efficiently (X. Cui et al., 2006).

Physical Properties Analysis

The study of DMG and its derivatives, such as its hemihydrate form, reveals insights into the effect of methylation on the glycine amino group. This methylation impacts the crystal structure, particularly the ability to form hydrogen-bonded 'head-to-tail' chains typical of amino acid crystal structures. The presence or absence of these chains influences the molecular packing and interactions within the crystal lattice (V. Minkov & E. Boldyreva, 2012).

Chemical Properties Analysis

The interaction of DMG with water and its hydration effects have been studied through FT-IR spectroscopy, revealing that DMG and its N-methylated derivatives exhibit unique hydration characteristics. The hydration of amino acids in their zwitterionic form allows a synchronized fluctuation of hydrogen bonding between the solute and water molecules, which has implications for the solute's reactivity and interactions in aqueous environments (Aneta Panuszko et al., 2011).

Scientific Research Applications

  • Neurological Applications : N,N-dimethylglycine and betaine may reduce seizures in mentally retarded patients by affecting homocysteine metabolism (Freed, 1984). Additionally, betaine, N,N-dimethylglycine, and sarcosine have shown effectiveness in reducing strychnine-induced seizures, suggesting anticonvulsant activity (Freed, 1985).

  • Agricultural and Veterinary Applications : It improves nutrient digestibility and reduces pulmonary hypertension syndrome in broiler hens (Kalmar et al., 2010) and is tolerated well in broiler diets without causing toxicity (Kalmar et al., 2011).

  • Chemical Analysis and Crystallography : It is used in the analysis of alcohols by electrospray ionization tandem mass spectrometry (Johnson, 2001) and in studying the effects of partial methylation on crystal structure (Minkov & Boldyreva, 2012).

  • Medical and Health Applications : It has been evaluated for effectiveness in autism and pervasive developmental disorder but showed no significant improvement compared to placebo (Kern et al., 2001). Furthermore, it enhances both humoral and cell-mediated immune responses, potentially benefiting individuals with diabetes and sickle cell disease (Graber et al., 1981).

  • Biochemical Research : Its deficiency may play a role in the development of diabetes (Magnusson et al., 2015), and its role in the formation of ‘active’ formaldehyde in dimethylglycine oxidase has been explored (Leys et al., 2003).

  • Biotechnology and Genetics : It is involved in betaine synthesis from glycine in cyanobacteria, with implications for osmoprotective synthesis (Waditee et al., 2003).

  • Reproductive Biology : It improves the in vitro development of bovine embryos by acting as an antioxidant (Takahashi et al., 2016).

  • Pharmaceutical Research : N,N-dimethyl-beta-alanine, related to N,N-dimethylglycine, is an efficient ligand for palladium-catalyzed Heck reactions, suggesting pharmaceutical applications (Cui et al., 2006).

Safety And Hazards

N,N-Dimethylglycine is harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .

Future Directions

N,N-Dimethylglycine is being studied for its potential benefits in various conditions. For instance, it has been found to exert marked anti-inflammatory effects in various dermatitis models and activates human epidermal keratinocytes by increasing proliferation, migration, and growth factor release . It has also been used in a pilot study on patients with progressive multiple sclerosis, although no significant treatment effects were found .

properties

IUPAC Name

2-(dimethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDGPVCHZBVARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride)
Record name N,N-Dimethylglycine
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DSSTOX Substance ID

DTXSID6074336
Record name Glycine, N,N-dimethyl-
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Dimethylglycine
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Product Name

N,N-dimethylglycine

CAS RN

1118-68-9
Record name N,N-Dimethylglycine
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Record name N,N-Dimethylglycine
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Record name N,N-dimethylglycine
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Record name Glycine, N,N-dimethyl-
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Record name Glycine, N,N-dimethyl-
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Record name N,N-dimethylglycine
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Record name N,N-DIMETHYLGLYCINE
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Record name Dimethylglycine
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Melting Point

185.5 °C
Record name N,N-dimethylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dimethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylglycine
Reactant of Route 2
N,N-dimethylglycine
Reactant of Route 3
N,N-dimethylglycine

Citations

For This Compound
4,850
Citations
MJ Cupp, TS Tracy - Dietary supplements: toxicology and clinical …, 2003 - Springer
Dimethylglycine was discovered in 1943 (Tonda and Hart, 1992). It is found in some but not all formulations of pangamic acid (vitamin B15). Pangamic acid is not an identifiable …
Number of citations: 10 link.springer.com
JK Kern, VS Miller, L Cauller… - Journal of Child …, 2001 - journals.sagepub.com
N,N-dimethylglycine, a dietary supplement, has been reported to be beneficial in children with autism and pervasive developmental disorder. We examined the effectiveness of …
Number of citations: 128 journals.sagepub.com
RH Allen, SP Stabler, J Lindenbaum - Metabolism, 1993 - Elsevier
Homocysteine and 5-CH 3 -tetrahydrofolate (5-CH 3 -THF) are converted to methionine and THF by the CH 3 -cobalamin (CH 3 -Cbl)-dependent enzyme methionine synthase. Serum …
Number of citations: 272 www.sciencedirect.com
M Lever, PM George, WJ Dellow, RS Scott… - Metabolism, 2005 - Elsevier
We recruited nondiabetic subjects (n = 158) attending a lipid disorders clinic, a subset of whom (n = 46) had established cardiovascular disease. Glycine betaine, N,N-dimethylglycine, …
Number of citations: 76 www.sciencedirect.com
A Lesarri, EJ Cocinero, JC López… - ChemPhysChem, 2005 - Wiley Online Library
Three conformers of the neutral amino acid N,N‐dimethylglycine [(CH 3 ) 2 NCH 2 COOH] were detected in a supersonic expansion by a combination of laser ablation (LA) and …
G Gascon, B Patterson, K Yearwood, H Slotnick - Epilepsia, 1989 - Wiley Online Library
Nineteen institutionalized patients with frequent seizures (group average two to three per day; seizure types–generalized, akinetic/myoclonic), were treated randomly with either placebo …
Number of citations: 37 onlinelibrary.wiley.com
DS Dhanjal, S Bhardwaj, C Chopra… - Current medicinal …, 2022 - ingentaconnect.com
Autism is a neurodevelopmental disorder belonging to the autism spectrum disorder (ASD). In ASDs, the individuals show substantial impairments in social communication, repetitive …
Number of citations: 4 www.ingentaconnect.com
AD Headley, SD Starnes - Journal of Molecular Structure: THEOCHEM, 1996 - Elsevier
Eight of the most stable conformers of N-methylglycine (NMG) and five of N,N-dimethylglycine (DMG) were analyzed by high level ab initio calculations. Since NMG has only one amino …
Number of citations: 22 www.sciencedirect.com
MP Look, R Riezler, HK Berthold… - Metabolism …, 2001 - metabolismjournal.com
This study investigates fasting serum levels of methionine and related metabolites, vitamin B 6 , and folate during highly active antiretroviral therapy in therapy-naive human …
Number of citations: 21 www.metabolismjournal.com
RV Kendall, JW Lawson - Townsend letter for Doctors and …, 2000 - info.vetriscience.com
Tel: 360-385-6021 ____________________________________________________________________________________________________ …
Number of citations: 8 info.vetriscience.com

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